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Executive Summary
Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder

characterized by the inability to properly metabolize certain amino acids and fats. This leads to

the accumulation of toxic metabolites, primarily methylmalonic acid, causing a cascade of

severe health issues including recurrent metabolic crises, neurological damage, and

progressive multi-organ disease. The most common form of MMA is caused by a deficiency in

the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). Current treatment options are

limited and primarily focus on dietary management and palliative care, with liver or combined

liver and kidney transplantation being the only effective long-term solutions.[1][2][3][4]

mRNA-3705, an investigational therapeutic developed by Moderna, Inc., represents a novel

approach to treating MMA due to MUT deficiency.[5][6] This second-generation messenger

RNA (mRNA) therapy is designed to deliver the genetic instructions for producing a functional

MUT enzyme directly to the patient's cells.[5][7] Encapsulated within a proprietary lipid

nanoparticle (LNP), mRNA-3705 is administered intravenously and aims to restore the missing

or dysfunctional protein, thereby addressing the underlying cause of the disease.[1][2][3][4][5]

[8] Preclinical studies have demonstrated promising results, and the therapy is currently being

evaluated in a Phase 1/2 clinical trial (the "Landmark study," NCT04899310).[4][7][9][10][11]

This document provides a comprehensive technical overview of the discovery and
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development of mRNA-3705, including its mechanism of action, preclinical and clinical data to

date, and the experimental methodologies employed.

The Pathophysiology of Methylmalonic Acidemia
and the Rationale for mRNA-3705
The Metabolic Pathway and Consequences of MUT
Deficiency
Methylmalonic acidemia is an autosomal recessive disorder of amino acid metabolism.[12] The

core of the disease lies in a defect in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a

critical step in the catabolism of several branched-chain amino acids (isoleucine, valine,

threonine, and methionine), odd-chain fatty acids, and cholesterol.[12][13] This conversion is

catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires

adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[12]

In individuals with MUT deficiency, the blockage of this pathway leads to the accumulation of

methylmalonyl-CoA and its upstream precursor, propionyl-CoA. These are subsequently

hydrolyzed to their corresponding acids, methylmalonic acid and propionic acid, which build up

to toxic levels in the blood and tissues.[13] The accumulation of these organic acids disrupts

multiple cellular processes, including:

Mitochondrial Dysfunction: High concentrations of methylmalonic acid can inhibit succinate

dehydrogenase and other components of the electron transport chain, leading to impaired

energy production.[14]

Secondary Metabolic Disturbances: The toxic metabolites can interfere with other metabolic

pathways, such as the urea cycle, leading to hyperammonemia.[13]

Neurological Damage: The brain is particularly vulnerable to the toxic effects of these

metabolites, which can lead to neuronal cell apoptosis and the neurological complications

often seen in MMA patients.[14]

The following diagram illustrates the affected metabolic pathway in MMA.
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Figure 1: Metabolic Pathway in Methylmalonic Acidemia.

Mechanism of Action of mRNA-3705
mRNA-3705 is designed to overcome the genetic defect in MMA by providing a transient

source of mRNA encoding the human MUT enzyme.[5] The therapeutic is composed of two key

components:

Modified mRNA: The mRNA sequence is codon-optimized for efficient translation and

contains modified nucleosides to reduce immunogenicity and enhance stability.

Lipid Nanoparticle (LNP): The mRNA is encapsulated within a proprietary LNP that protects it

from degradation in the bloodstream and facilitates its uptake into target cells, primarily

hepatocytes.[1][2][3][4][5][8]

Once administered intravenously, the LNPs are taken up by the cells, and the mRNA is

released into the cytoplasm. The cell's translational machinery then uses the mRNA as a

template to synthesize the functional MUT protein. This newly synthesized enzyme is expected

to localize to the mitochondria and catalyze the conversion of methylmalonyl-CoA to succinyl-

CoA, thereby restoring the metabolic pathway and reducing the levels of toxic metabolites.

The following diagram illustrates the proposed mechanism of action of mRNA-3705.
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Figure 2: Mechanism of Action of mRNA-3705.

Preclinical Development
In Vivo Efficacy in Mouse Models of MMA
Preclinical studies were conducted in two mouse models of MMA to evaluate the efficacy and

safety of mRNA-3705. These studies compared mRNA-3705 to a first-generation version of the

drug, mRNA-3704. The key findings from these studies are summarized below.

Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models of MMA
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Parameter Finding Source

Hepatic MMUT Protein

Expression

mRNA-3705 produced 2.1-3.4-

fold higher levels of hepatic

MMUT protein compared to

mRNA-3704 at the same dose.

[7]

Plasma Methylmalonic Acid

mRNA-3705 resulted in greater

and more sustained reductions

in plasma methylmalonic acid

levels compared to mRNA-

3704.

[7]

Long-term Safety and Efficacy

Both mRNA-3705 and mRNA-

3704 showed long-term safety

and efficacy in the mouse

models.

[7]

These preclinical data provided a strong rationale for advancing mRNA-3705 into clinical

development.[7]

Experimental Protocols (Representative)
Detailed experimental protocols for the preclinical studies of mRNA-3705 are not publicly

available. However, a general workflow for such studies can be inferred from standard

practices in the field of mRNA therapeutics.

Plasmid DNA Template: A linearized plasmid DNA template containing the codon-optimized

human MUT gene downstream of a T7 promoter is used.

In Vitro Transcription Reaction: The plasmid template is incubated with T7 RNA polymerase,

ribonucleoside triphosphates (including a modified nucleotide like N1-methylpseudouridine),

and an RNAse inhibitor in a transcription buffer.

Purification: The resulting mRNA is purified using chromatography techniques to remove the

DNA template, enzymes, and unincorporated nucleotides.
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Lipid Mixture Preparation: A mixture of lipids (an ionizable lipid, a phospholipid, cholesterol,

and a PEGylated lipid) is dissolved in ethanol.

Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an aqueous buffer are rapidly

mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with

the mRNA encapsulated inside.

Purification and Concentration: The LNP formulation is purified and concentrated using

tangential flow filtration to remove ethanol and non-encapsulated mRNA.

Animal Models: Genetically engineered mouse models of MMA that mimic the human

disease are used.

Dosing: mRNA-3705 is administered intravenously at various dose levels.

Sample Collection: Blood and tissue samples are collected at different time points post-

administration.

Analysis:

MMUT Protein Expression: Hepatic MMUT protein levels are quantified using methods like

Western blotting or mass spectrometry.

Metabolite Levels: Plasma levels of methylmalonic acid and other relevant biomarkers are

measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Safety Assessment: General health, body weight, and clinical signs are monitored.

Histopathological analysis of major organs is performed at the end of the study.

The following diagram outlines a general experimental workflow for the preclinical development

of an mRNA therapeutic like mRNA-3705.
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Figure 3: General Experimental Workflow for Preclinical Development.

Clinical Development
Phase 1/2 "Landmark" Study (NCT04899310)
mRNA-3705 is currently being evaluated in a global, Phase 1/2, open-label, dose-optimization

study known as the "Landmark study".[4][9][11] The study is designed to assess the safety,
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tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with

isolated MMA due to MUT deficiency.[4][10][11]

Table 2: Overview of the Phase 1/2 "Landmark" Study (NCT04899310)
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Aspect Description Source

Official Title

A Global, Phase 1/2, Open-

Label, Dose Optimization

Study to Evaluate the Safety,

Tolerability,

Pharmacodynamics, and

Pharmacokinetics of mRNA-

3705 in Participants with

Isolated Methylmalonic

Acidemia Due to

Methylmalonyl-CoA Mutase

Deficiency

[4][11]

Study Design

Adaptive, open-label, dose-

optimization and dose-

expansion study

[8]

Patient Population

Individuals aged 1 year and

older with a confirmed

diagnosis of isolated MMA due

to MUT deficiency

[4][9][11]

Intervention
mRNA-3705 administered via

intravenous infusion
[4][5][9][11]

Primary Endpoints Safety and tolerability [15]

Secondary Endpoints

Pharmacokinetic parameters,

change in blood methylmalonic

acid and 2-methylcitric acid (2-

MC) levels

[15]

Exploratory Endpoints

Frequency of metabolic

decompensation events

(MDEs), MMA-related

hospitalizations, patient-

centered outcome measures

[15]
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The study consists of two parts: a dose-optimization stage and a potential dose-expansion

stage.[15] Participants receive multiple doses of mRNA-3705 over a treatment period, after

which they may be eligible to enroll in an extension study to evaluate long-term safety and

efficacy.[1]

Clinical Data to Date
As of the latest publicly available information, detailed quantitative data from the Phase 1/2

study have not been fully disclosed. However, interim safety data has been reported.

Table 3: Interim Safety Data from the Phase 1/2 Study of mRNA-3705 (as of August 25, 2023)

Safety Outcome Finding Source

Deaths No deaths reported [15]

Discontinuations due to Safety
No discontinuations due to

safety-related reasons
[15]

Moderna has announced that interim data from the Phase 1/2 study will be presented at the

2025 International Congress of Inborn Errors of Metabolism.[16] This presentation is expected

to provide the first detailed look at the quantitative efficacy and safety of mRNA-3705 in

patients.

Experimental Protocols (Clinical)
The detailed protocols for the clinical assays used in the Landmark study are not publicly

available. However, based on the study's endpoints, the following types of assays are being

employed.

Adverse Event Monitoring: Systematic collection of all adverse events experienced by study

participants.

Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis

parameters.

Vital Signs and Physical Examinations: Regular assessments of vital signs and overall health

status.
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Quantification of mRNA-3705 in Plasma: Development and validation of an assay (likely RT-

qPCR-based) to measure the concentration of the MUT mRNA in plasma samples collected

at various time points after dosing.

Metabolite Quantification: Measurement of methylmalonic acid and 2-methylcitric acid levels

in blood and/or urine using LC-MS/MS.

MUT Enzyme Activity Assay: An assay to measure the activity of the MUT enzyme in a

relevant tissue or cell type (e.g., peripheral blood mononuclear cells) could be employed,

although this is not explicitly stated in the public study records. A common method for this is

to measure the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS

to quantify the product.[17][18]

Clinical Outcome Assessment: Tracking the frequency and severity of metabolic

decompensation events and MMA-related hospitalizations through patient diaries and

medical record review.

Future Directions
The development of mRNA-3705 is ongoing, with several key milestones on the horizon. The

presentation of interim data from the Phase 1/2 study will be a critical step in understanding the

therapeutic potential of this novel treatment. Positive results would pave the way for pivotal

studies and potential regulatory submission.

Furthermore, the selection of mRNA-3705 for the U.S. FDA's START (Support for Clinical Trials

Advancing Rare Disease Therapeutics) pilot program is expected to accelerate its development

by providing enhanced communication and guidance from the regulatory agency.[8]

Conclusion
mRNA-3705 represents a promising new therapeutic modality for patients with methylmalonic

acidemia due to MUT deficiency. By directly addressing the underlying genetic defect, it has the

potential to be a disease-modifying therapy. The preclinical data are encouraging, and the

ongoing Phase 1/2 clinical trial will provide crucial insights into its safety and efficacy in

humans. The successful development of mRNA-3705 would not only offer a much-needed

treatment option for patients with MMA but also further validate the potential of mRNA

technology for treating a wide range of genetic disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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